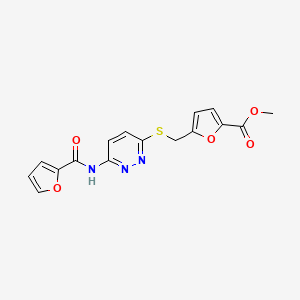

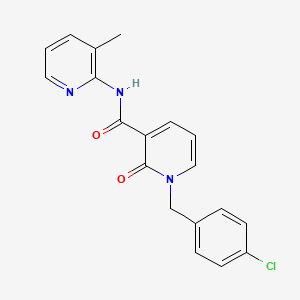

![molecular formula C8H15ClN2O2 B2898746 (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride CAS No. 2137684-14-9](/img/structure/B2898746.png)

(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is colorless, but older or impure samples can appear yellow. The pyrrole ring structure is present in numerous natural products and pharmaceuticals . The compound you mentioned seems to be a complex derivative of pyrrole .

Synthesis Analysis

Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .Molecular Structure Analysis

The molecular structure of pyrrole consists of four carbon atoms and one nitrogen atom. The pyrrole ring is aromatic, as it contains 6 π-electrons, which fulfills Hückel’s rule .Chemical Reactions Analysis

Pyrrole is known to undergo various reactions. For instance, it can react with electrophiles at the 2-position, and this reactivity is used in the synthesis of many pyrrole-containing natural products .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless volatile liquid that is miscible with water and most organic solvents .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride involves the formation of the pyrano[3,4-c]pyrrole ring system through a cyclization reaction. The carboxamide group is introduced through a condensation reaction between an amine and a carboxylic acid derivative. The hydrochloride salt is formed through a reaction with hydrochloric acid.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "2,5-dimethylpyrrole", "ethyl 3-oxobutanoate", "ethyl 2-aminobenzoate", "hydrochloric acid", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "diisopropylethylamine" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate by reacting 2,5-dimethylpyrrole with ethyl 3-oxobutanoate in the presence of sodium hydroxide.", "Step 2: Cyclization of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate with 3,4-dihydro-2H-pyran in the presence of triethylamine to form (3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole.", "Step 3: Introduction of the carboxamide group by reacting ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate with ethyl 2-aminobenzoate in the presence of N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide.", "Step 4: Hydrolysis of the ethyl ester group to form the carboxylic acid group by reacting the product of step 3 with diisopropylethylamine and hydrochloric acid.", "Step 5: Formation of the hydrochloride salt by reacting the carboxamide product with hydrochloric acid." ] } | |

Número CAS |

2137684-14-9 |

Fórmula molecular |

C8H15ClN2O2 |

Peso molecular |

206.67 g/mol |

Nombre IUPAC |

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride |

InChI |

InChI=1S/C8H14N2O2.ClH/c9-7(11)8-1-2-12-4-6(8)3-10-5-8;/h6,10H,1-5H2,(H2,9,11);1H |

Clave InChI |

BWSRJXPTOSLIFX-UHFFFAOYSA-N |

SMILES |

C1COCC2C1(CNC2)C(=O)N.Cl |

SMILES canónico |

C1COCC2C1(CNC2)C(=O)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

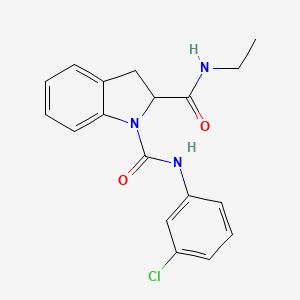

![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)

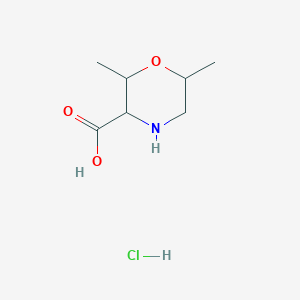

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2898667.png)

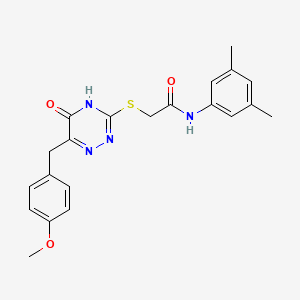

![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)

![1-(2-Fluorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2898681.png)